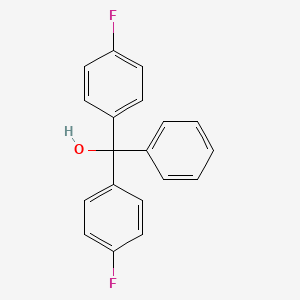Bis(4-fluorophenyl)(phenyl)methanol
CAS No.: 379-55-5
Cat. No.: VC2362854
Molecular Formula: C19H14F2O
Molecular Weight: 296.3 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 379-55-5 |
|---|---|
| Molecular Formula | C19H14F2O |
| Molecular Weight | 296.3 g/mol |
| IUPAC Name | bis(4-fluorophenyl)-phenylmethanol |
| Standard InChI | InChI=1S/C19H14F2O/c20-17-10-6-15(7-11-17)19(22,14-4-2-1-3-5-14)16-8-12-18(21)13-9-16/h1-13,22H |
| Standard InChI Key | HRLJEADIACXJQZ-UHFFFAOYSA-N |
| SMILES | C1=CC=C(C=C1)C(C2=CC=C(C=C2)F)(C3=CC=C(C=C3)F)O |
| Canonical SMILES | C1=CC=C(C=C1)C(C2=CC=C(C=C2)F)(C3=CC=C(C=C3)F)O |
Introduction
Chemical Identity and Physical Properties
Bis(4-fluorophenyl)(phenyl)methanol is a complex organic compound containing fluorine atoms strategically positioned on two of its three phenyl rings. The chemical identity of this compound is well established through various identification parameters and physical characteristics.
Basic Identification Parameters
The compound bis(4-fluorophenyl)(phenyl)methanol can be identified through several standardized parameters as outlined in Table 1 below:
| Parameter | Value |
|---|---|
| CAS Number | 379-55-5 |
| IUPAC Name | bis(4-fluorophenyl)-phenylmethanol |
| Alternative Names | 4,4'-difluorotriphenylmethanol |
| Molecular Formula | C₁₉H₁₄F₂O |
| Molecular Weight | 296.3 g/mol |
Table 1: Chemical identification parameters of bis(4-fluorophenyl)(phenyl)methanol.
Structural Characteristics
The molecular structure of bis(4-fluorophenyl)(phenyl)methanol features a central carbon atom bonded to three aromatic rings and a hydroxyl group. The distinguishing aspect of this compound is that two of the phenyl rings contain fluorine atoms at the para position (the 4-position), while the third ring is an unsubstituted phenyl group. This arrangement creates an asymmetrical structure that contributes to its unique chemical and physical properties. The fluorine atoms, being highly electronegative, influence the electron distribution throughout the molecule, affecting its reactivity and binding characteristics.
Synthesis Methods
The synthesis of bis(4-fluorophenyl)(phenyl)methanol typically involves organic reactions focused on creating the central carbon framework with the three attached aromatic rings. Several methodological approaches have been developed and refined over time.
Grignard Reaction Approach
One of the most common synthetic routes to bis(4-fluorophenyl)(phenyl)methanol utilizes Grignard reagents. This approach typically involves the reaction of a suitable phenyl-containing carbonyl compound with 4-fluorophenylmagnesium bromide (the Grignard reagent). The reaction proceeds through nucleophilic addition to the carbonyl carbon, followed by acid workup to yield the desired triphenylmethanol derivative.
The general reaction scheme can be represented as:
-
Preparation of the Grignard reagent: 4-F-C₆H₄-Br + Mg → 4-F-C₆H₄-MgBr
-
Nucleophilic addition: (4-F-C₆H₄-CO-C₆H₅) + 4-F-C₆H₄-MgBr → (4-F-C₆H₄)₂(C₆H₅)C-OMgBr
-
Acid workup: (4-F-C₆H₄)₂(C₆H₅)C-OMgBr + H₃O⁺ → (4-F-C₆H₄)₂(C₆H₅)C-OH
This multistep process requires careful control of reaction conditions, including temperature, solvent choice, and exclusion of moisture to ensure high yields and purity.
Alternative Synthetic Approaches
Beyond Grignard reactions, other synthetic methodologies have been explored for the preparation of bis(4-fluorophenyl)(phenyl)methanol. These may include:
-
Lithium-halogen exchange reactions using organolithium reagents
-
Cross-coupling reactions catalyzed by transition metals
-
Reduction of corresponding ketones or esters
Each approach offers distinct advantages in terms of yield, selectivity, and applicability to various starting materials. The choice of synthetic route often depends on the availability of precursors, required scale, and specific structural requirements.
Spectroscopic Characterization
Spectroscopic techniques are crucial for confirming the structure and purity of bis(4-fluorophenyl)(phenyl)methanol. Nuclear Magnetic Resonance (NMR) spectroscopy, in particular, provides detailed structural information about this compound.
Other Analytical Techniques
In addition to NMR spectroscopy, other analytical techniques commonly employed for the characterization of bis(4-fluorophenyl)(phenyl)methanol include:
-
Infrared (IR) spectroscopy: Reveals characteristic absorption bands for O-H stretching, C-F bonds, and aromatic C=C stretching
-
Mass spectrometry: Provides molecular weight confirmation and fragmentation patterns
-
X-ray crystallography: Offers definitive three-dimensional structural information when crystalline samples are available
The combination of these analytical techniques provides comprehensive structural verification and purity assessment of the compound.
Applications and Significance
Bis(4-fluorophenyl)(phenyl)methanol has gained prominence in various scientific and industrial domains due to its unique structural features and chemical reactivity.
Materials Science Applications
In materials science, fluorinated triphenylmethanol derivatives have found applications in:
-
Development of specialty polymers with enhanced thermal and chemical resistance
-
Creation of liquid crystalline materials with unique optical properties
-
Formulation of surface-active agents and coatings with oil- and water-repellent characteristics
The strategic placement of fluorine atoms in bis(4-fluorophenyl)(phenyl)methanol contributes to its potential utility in these applications, particularly when incorporated into larger molecular frameworks or polymeric systems.
Future Research Directions
Research on bis(4-fluorophenyl)(phenyl)methanol and related fluorinated triphenylmethanol derivatives continues to evolve, with several promising directions for future investigation.
Synthetic Methodology Development
Continued refinement of synthetic approaches to bis(4-fluorophenyl)(phenyl)methanol may focus on:
-
Development of more efficient, high-yielding synthetic routes
-
Exploration of greener chemistry approaches with reduced environmental impact
-
Stereoselective methods for the preparation of related chiral compounds
These methodological advances would enhance the accessibility of bis(4-fluorophenyl)(phenyl)methanol and expand its potential applications.
Structure-Activity Relationship Studies
In medicinal chemistry, systematic studies of the structure-activity relationships of bis(4-fluorophenyl)(phenyl)methanol and its derivatives could reveal:
-
Optimal substitution patterns for specific biological targets
-
The influence of the fluorine atoms on binding interactions and pharmacokinetic properties
-
Novel therapeutic applications based on previously unexplored biological activities
Such studies would contribute to the rational design of fluorinated compounds for pharmaceutical applications.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume